1-Hydroxydecan-2-one

Description

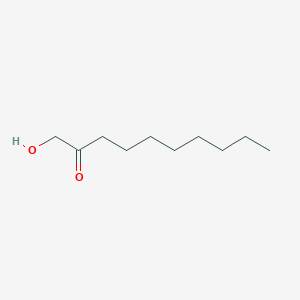

Structure

2D Structure

3D Structure

Properties

CAS No. |

65678-02-6 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

1-hydroxydecan-2-one |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-10(12)9-11/h11H,2-9H2,1H3 |

InChI Key |

JZZPZVLDDWYVLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)CO |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1 Hydroxydecan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Hydroxydecan-2-one by providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational data for structural verification. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while spin-spin coupling in the ¹H spectrum reveals adjacent, non-equivalent protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The long C₈ alkyl chain results in several overlapping signals in the upfield region, typical for aliphatic methylene (B1212753) groups. The protons closer to the electron-withdrawing ketone and hydroxyl groups are shifted further downfield. libretexts.org

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The carbonyl carbon (C=O) is characteristically found at a very low field (deshielded) due to the strong deshielding effect of the double-bonded oxygen. libretexts.orglibretexts.org The carbon atom attached to the hydroxyl group (CH-OH) also appears at a downfield position, though less so than the carbonyl carbon. libretexts.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (ppm) are based on standard NMR correlation tables and computational prediction tools. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 (CH₂) | ~4.15 (s) | ~68.0 |

| 2 (C=O) | - | ~212.0 |

| 3 (CH₂) | ~2.40 (t) | ~40.0 |

| 4 (CH₂) | ~1.55 (quint) | ~23.5 |

| 5 (CH₂) | ~1.28 (m) | ~29.0 |

| 6 (CH₂) | ~1.28 (m) | ~29.2 |

| 7 (CH₂) | ~1.28 (m) | ~31.7 |

| 8 (CH₂) | ~1.28 (m) | ~22.5 |

| 9 (CH₂) | ~1.28 (m) | ~22.6 |

| 10 (CH₃) | ~0.88 (t) | ~14.1 |

| OH | Variable, broad | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. acs.org For this compound, a COSY spectrum would show a cross-peak between the protons on C3 and C4, and sequentially along the alkyl chain to the terminal methyl group (C10). The isolated methylene protons at C1 would not show a COSY correlation to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. libretexts.org It is used to definitively assign each carbon signal (except the quaternary carbonyl carbon) to its corresponding proton signal(s). For example, the proton signal at ~2.40 ppm would show a cross-peak to the carbon signal at ~40.0 ppm, confirming their assignment to C3.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations for this compound would include:

Protons at C1 correlating to the carbonyl carbon (C2).

Protons at C3 correlating to the carbonyl carbon (C2) and to C1 and C4.

Protons at C4 correlating to the carbonyl carbon (C2) and C3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. The theoretical exact mass of this compound (C₁₀H₂₀O₂) is 172.14633 Da. Experimental HRMS analysis would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). libretexts.org The resulting fragment ions provide valuable information about the molecule's structure. For this compound, the fragmentation is dominated by pathways characteristic of ketones and alcohols. metwarebio.commiamioh.edu

The primary fragmentation mechanism for ketones is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, two α-cleavage pathways are possible:

Cleavage between C1 and C2: This would result in the loss of a ·CH₂OH radical (mass 31) and the formation of a C₉H₁₇O⁺ acylium ion with an m/z of 141.

Cleavage between C2 and C3: This is the more favorable pathway, leading to the loss of the larger octyl radical (·C₈H₁₇, mass 113) and the formation of a resonance-stabilized acylium ion, [CH₂OH-C=O]⁺, with an m/z of 59.

Another common fragmentation pathway for alcohols is the loss of a water molecule (M-18) from the molecular ion, which would produce a fragment with an m/z of 154. Further fragmentation of the alkyl chain would produce a series of ions separated by 14 mass units (CH₂).

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint." orgchemboulder.com

The IR spectrum of this compound is dominated by absorptions from its two functional groups. libretexts.org A strong, broad absorption band is expected in the region of 3550–3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded alcohol. uc.eduorgchemboulder.com A very strong and sharp absorption band characteristic of the C=O stretch of a saturated aliphatic ketone is expected to appear around 1715 cm⁻¹. orgchemboulder.comd-nb.info Other significant bands include the C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and the C-O stretching vibration of the primary alcohol in the 1300-1000 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretching vibration gives a strong signal. cabbi.bio The aliphatic C-H stretching and bending modes are also clearly visible.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Expected IR Intensity | Typical Raman Signal |

| Alcohol (O-H) | Stretch | 3550–3200 | Strong, Broad | Weak |

| Alkane (C-H) | Stretch | 3000–2850 | Medium to Strong | Strong |

| Ketone (C=O) | Stretch | ~1715 | Strong, Sharp | Strong |

| Alkane (C-H) | Bend | 1470–1370 | Medium | Medium |

| Alcohol (C-O) | Stretch | 1300–1000 | Strong | Medium |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, the covalent bonds within the this compound molecule vibrate at specific frequencies, resulting in the absorption of radiation. These absorption events appear as distinct bands in the IR spectrum, each corresponding to a particular functional group.

The structure of this compound contains three main types of bonds that give rise to characteristic IR absorptions: the hydroxyl group (-OH), the carbonyl group (C=O) of the ketone, and the carbon-hydrogen (C-H) bonds of the decane (B31447) backbone.

O-H Stretching: The hydroxyl group is responsible for a prominent, broad absorption band typically found in the region of 3200-3550 cm⁻¹. nobraintoosmall.co.nz The broadening of this peak is a direct result of intermolecular hydrogen bonding between molecules.

C=O Stretching: The carbonyl group of the ketone produces a strong, sharp absorption band. For a saturated acyclic ketone like this compound, this peak is expected to appear in the range of 1710-1720 cm⁻¹. nobraintoosmall.co.nz

C-H Stretching: The aliphatic C-H bonds of the long alkyl chain give rise to strong, sharp peaks in the 2850-3000 cm⁻¹ region. nobraintoosmall.co.nz

C-O Stretching: The carbon-oxygen single bond of the primary alcohol produces a strong band in the 970-1250 cm⁻¹ range. nobraintoosmall.co.nz

These characteristic absorption bands collectively confirm the presence of the key functional groups defining this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching (H-bonded) | 3200-3550 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850-3000 | Medium-Strong |

| Ketone (C=O) | Stretching | 1710-1720 | Strong |

| Alcohol (C-O) | Stretching | 970-1250 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing a detailed "fingerprint" of a molecule's vibrational modes. thermofisher.com This method relies on the inelastic scattering of monochromatic light (Raman scattering), which is sensitive to changes in the polarizability of molecular bonds during vibration. americanpharmaceuticalreview.com

For this compound, Raman spectroscopy is particularly effective for analyzing the non-polar bonds of the carbon skeleton and symmetric vibrations.

C-H Stretching and Bending: The numerous C-H bonds in the alkyl chain produce strong signals in the Raman spectrum, typically in the 2800-3000 cm⁻¹ region (stretching) and around 1450 cm⁻¹ (bending). americanpharmaceuticalreview.com

C-C Skeletal Vibrations: The carbon-carbon single bonds of the decane backbone give rise to a series of bands in the 800-1200 cm⁻¹ region, which is part of the unique fingerprint region of the molecule.

C=O Stretching: While the carbonyl stretch is strong in IR, it is often weaker in Raman spectra. However, it can still be observed.

The complete Raman spectrum provides a unique pattern that can be used for unambiguous identification and to study subtle structural characteristics. spectroscopyonline.com The disruption of crystalline symmetry by impurities can lead to perceptible shifting and broadening of Raman bands, making it a sensitive tool for purity analysis. spectroscopyonline.com

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Characteristics |

| C-H Stretching | 2800-3000 | Strong, Sharp Peaks |

| C-H Bending/Deformation | ~1450 | Medium-Strong |

| C-C Skeletal Vibrations | 800-1200 | Series of Peaks (Fingerprint) |

| C=O Stretching | ~1700 | Weak to Medium |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, gas and liquid chromatography are crucial for isolating the compound and determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for forensic substance identification and is highly effective for the analysis of volatile compounds like this compound. wikipedia.org

In the GC component, the compound is vaporized and separated from other components in a mixture as it travels through a capillary column. wikipedia.org The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific experimental conditions.

Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting charged fragments are sorted based on their mass-to-charge (m/z) ratio, producing a mass spectrum. This spectrum is a unique fragmentation pattern that allows for definitive structural identification. For this compound (molar mass: 172.26 g/mol ), key fragmentation patterns would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of the heptyl radical (•C₇H₁₅) or the hydroxymethyl radical (•CH₂OH).

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, leading to the loss of a neutral alkene molecule.

The NIST Mass Spectrometry Data Center provides reference spectra for isomers like 2-hydroxydecan-3-one, which can serve as a valuable comparison for interpreting the mass spectrum of this compound. nih.gov

Table 3: Hypothetical GC-MS Fragmentation Data for this compound

| Process | Fragment Ion | Proposed m/z Value |

| Molecular Ion | [C₁₀H₂₀O₂]⁺ | 172 |

| Alpha-Cleavage (Loss of •C₇H₁₅) | [CH₃CO-CH₂OH]⁺ | 73 |

| Alpha-Cleavage (Loss of •CH₂OH) | [CH₃(CH₂)₇CO]⁺ | 141 |

| Dehydration | [C₁₀H₁₈O]⁺ | 154 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. apiservices.biz It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis, although it is also widely used for compounds like this compound.

For the analysis of this α-hydroxy ketone, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Stationary Phase: A non-polar stationary phase, most commonly a C18 (octadecylsilyl) column, is used.

Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is used to elute the compound from the column. apiservices.biz A gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation.

Detection: The presence of the carbonyl (C=O) group allows for detection using an ultraviolet (UV) detector. Ketones exhibit a characteristic n→π* absorption in the UV region. A variable wavelength detector can be set to a specific wavelength, such as 215 nm, to maximize sensitivity for the analyte. apiservices.biz

The retention time and peak purity, as determined by the detector, provide quantitative and qualitative information about this compound in the sample.

Table 4: Typical RP-HPLC Parameters for the Analysis of this compound

| Parameter | Specification | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |

| Mobile Phase | Methanol/Water or Acetonitrile/Water | Elution of the analyte |

| Elution Mode | Isocratic or Gradient | To optimize separation efficiency |

| Flow Rate | ~1.0 mL/min | Controls retention time and resolution |

| Detector | UV-Vis Detector | Quantification and detection via light absorption |

| Wavelength | ~215 nm | Wavelength for maximum absorbance of the carbonyl group |

Computational and Theoretical Chemistry Studies of 1 Hydroxydecan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, provide detailed insight into the electronic structure and energetics of molecules.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule to determine its properties. For 1-hydroxydecan-2-one, DFT is invaluable for understanding its stability and reactivity.

A typical DFT study begins with geometry optimization, where the calculation finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. From this optimized structure, a wealth of information can be derived. Key parameters include the distribution of electron density, which highlights the polar nature of the hydroxyl (-OH) and ketone (C=O) groups, and the calculation of electrostatic potential maps, which indicate sites susceptible to nucleophilic or electrophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. The HOMO-LUMO gap provides a measure of the molecule's stability; a larger gap suggests higher stability and lower reactivity. For an α-hydroxy ketone like this compound, the oxygen atoms' lone pairs contribute significantly to the HOMO, while the π* antibonding orbital of the carbonyl group is a major component of the LUMO. DFT studies on analogous molecules like 1-hydroxypropan-2-one have been used to investigate reaction pathways and barrier heights for processes such as hydrogenation. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative, based on typical results for similar molecules.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -618.95 | Represents the total electronic energy at the optimized geometry; used for comparing the stability of different isomers or conformers. |

| HOMO Energy (eV) | -6.8 | Indicates the molecule's ability to donate electrons; associated with the hydroxyl and ketone oxygen lone pairs. |

| LUMO Energy (eV) | -0.5 | Indicates the molecule's ability to accept electrons; associated with the C=O π* orbital. |

| HOMO-LUMO Gap (eV) | 6.3 | Correlates with chemical stability and resistance to electronic excitation. A larger gap implies higher stability. |

| Dipole Moment (Debye) | 2.9 | Quantifies the overall polarity of the molecule, arising from the electronegative oxygen atoms. Influences intermolecular interactions. |

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, offer a hierarchy of accuracy, with the tradeoff of being more computationally demanding than DFT. numberanalytics.com

For a molecule like this compound, high-level ab initio calculations serve as a "gold standard" to benchmark results from more computationally efficient methods like DFT. They are particularly useful for calculating precise reaction energies, activation barriers, and studying systems where DFT might be less reliable. numberanalytics.com For instance, ab initio studies on similar keto-enol systems have been used to precisely determine the equilibrium constants between tautomers, providing definitive data on their relative stabilities in different environments. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This approach is essential for understanding the flexibility and intermolecular interactions of a molecule like this compound, which has a long, flexible alkyl chain.

Conformational Analysis and Flexibility of the Compound

The ten-carbon chain of this compound is not static; it can adopt numerous shapes, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and understand the energy landscape that governs transitions between them.

MD simulations are an ideal tool for this purpose. mdpi.com By simulating the molecule's motion over nanoseconds or longer, researchers can observe the full range of accessible conformations. The long alkyl chain's flexibility is a key feature, and simulations can reveal how it folds and moves. researchgate.net Of particular interest are the dihedral angles around the C1-C2 bond, which dictate the relative orientation of the hydroxyl and carbonyl groups. This orientation is critical as it can allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, which would significantly stabilize certain conformers. Studies on other long-chain molecules show that they are highly mobile within environments like lipid bilayers, freely moving and changing shape. researchgate.net

Table 2: Example of Conformational Analysis Data for a Key Dihedral Angle in an α-Hydroxy Ketone This table illustrates the type of data obtained from a conformational scan, showing relative energies for different orientations around a central bond.

| Conformer Description (O=C-C-O Dihedral Angle) | Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Syn-periplanar (eclipsed) | 0 | 4.5 | High energy due to steric clash. |

| Syn-clinal (gauche) | ~60 | 0.0 | Potential for intramolecular H-bond; often the global minimum. |

| Anti-clinal | ~120 | 1.5 | Intermediate energy state. |

| Anti-periplanar (staggered) | 180 | 1.2 | Sterically favorable but lacks intramolecular H-bond. |

Intermolecular Interactions and Aggregation Behavior

In a bulk liquid or solid state, molecules of this compound interact with each other. MD simulations can effectively model these intermolecular forces. The primary interactions are:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while both the hydroxyl and ketone oxygens can act as acceptors. This is the strongest type of intermolecular force present and will dominate the aggregation behavior.

Dipole-Dipole Interactions: The polar ketone group creates a significant dipole moment, leading to electrostatic attractions between molecules.

Van der Waals Forces: The long, nonpolar decane (B31447) chain contributes to weaker, but cumulative, van der Waals interactions.

MD simulations of systems containing many this compound molecules can predict structural properties of the liquid, such as density and radial distribution functions (RDFs). An RDF for the distance between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of another would show a sharp peak at a short distance (~1.8-2.0 Å), providing clear evidence of strong intermolecular hydrogen bonding. Simulations of alcohols and ketones in various solvents have shown how these interactions dictate mixing behavior and diffusion properties. researchgate.netaip.org

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which is essential for identifying and characterizing compounds in the laboratory. chemrxiv.org

DFT calculations are routinely used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra with good accuracy. q-chem.com

IR Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. acs.org The characteristic stretching frequencies for the O-H bond (typically a broad peak around 3400 cm⁻¹) and the C=O bond (a sharp peak around 1715 cm⁻¹) can be predicted. Comparing the calculated spectrum to an experimental one helps confirm the molecular structure. imist.ma

NMR Spectra: NMR chemical shifts can be calculated for both ¹H and ¹³C nuclei. capes.gov.br These calculations are highly sensitive to the electronic environment of each atom. Therefore, a predicted NMR spectrum can help assign the peaks in an experimental spectrum to specific atoms in the molecule, confirming its connectivity. For this compound, key predicted signals would include the chemical shift of the proton on C1 (the carbon bearing the hydroxyl group) and the carbon of the carbonyl group (C2).

Table 3: Comparison of Typical Experimental and DFT-Calculated Spectroscopic Data for an α-Hydroxy Ketone This table illustrates how calculated values are compared to experimental data for structural verification.

| Spectroscopy | Parameter | Typical Experimental Value | Typical Calculated Value (Scaled) |

|---|---|---|---|

| IR | O-H stretch (cm⁻¹) | ~3410 (broad) | ~3425 |

| IR | C=O stretch (cm⁻¹) | ~1718 (strong, sharp) | ~1725 |

| ¹H NMR | -CH(OH)- proton (ppm) | ~4.2 | ~4.3 |

| ¹³C NMR | C=O carbon (ppm) | ~209 | ~207 |

| ¹³C NMR | -C(OH)- carbon (ppm) | ~71 | ~70 |

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become a standard practice to aid in the assignment of experimental spectra and to confirm structural hypotheses. rsc.org The most common approach involves the Gauge-Independent Atomic Orbital (GIAO) method, often combined with a suitable DFT functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-311++G(2d,p)). mdpi.comresearchgate.net

For this compound, the first step in predicting its NMR spectrum is to determine its lowest energy conformation(s). The long, flexible decane chain allows for numerous possible conformers. Computational methods can perform a conformational search to identify the most stable structures. The NMR chemical shifts are then calculated for these stable conformers, and a Boltzmann-weighted average is computed to yield the final predicted spectrum. nih.gov Solvent effects, which can significantly influence chemical shifts, are often incorporated using a Polarizable Continuum Model (PCM). mdpi.com

The Human Metabolome Database provides a predicted ¹H NMR spectrum for this compound in D₂O, which serves as a useful reference. hmdb.ca DFT calculations can provide more detailed predictions for both ¹H and ¹³C nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Illustrative data based on DFT calculations (e.g., GIAO/B3LYP/6-311++G(2d,p) with PCM solvent model) and known chemical shift ranges for similar functional groups.

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | -CH₂(OH) | 4.15 | 68.9 |

| 2 | -C=O | - | 212.5 |

| 3 | -CH₂- | 2.45 | 39.8 |

| 4 | -CH₂- | 1.55 | 23.5 |

| 5 | -CH₂- | 1.28 | 29.1 |

| 6 | -CH₂- | 1.28 | 29.3 |

| 7 | -CH₂- | 1.28 | 29.4 |

| 8 | -CH₂- | 1.28 | 31.8 |

| 9 | -CH₂- | 1.28 | 22.6 |

| 10 | -CH₃ | 0.88 | 14.1 |

| -OH | -OH | 3.50 (variable) | - |

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov Simulating these spectra using computational methods involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. researchgate.net DFT calculations are widely used for this purpose. The results not only predict the positions of the absorption bands but also their intensities (for IR) and activities (for Raman), which aids in the interpretation of experimental spectra. kurouskilab.comnih.gov

For this compound, key vibrational modes include the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, and various C-H and C-C stretches and bends associated with the long alkyl chain. The O-H stretch is typically broad in an experimental IR spectrum due to hydrogen bonding, a factor that can be modeled computationally by including explicit solvent molecules or using advanced solvent models. researchgate.net

The complementarity of IR and Raman spectroscopy is also evident from computational studies. kurouskilab.com For instance, the C=O stretching vibration is typically very strong in the IR spectrum but weaker in the Raman spectrum. Conversely, C-C backbone stretches in the alkyl chain may show stronger signals in the Raman spectrum. kurouskilab.com

Table 2: Predicted Principal Vibrational Frequencies for this compound Illustrative data based on DFT frequency calculations (e.g., B3LYP/6-31G(d,p)).

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| ν(O-H) | Hydroxyl group stretch | ~3450 | Strong, Broad | Weak |

| ν(C-H) | Alkyl C-H asymmetric/symmetric stretches | 2850-2960 | Strong | Strong |

| ν(C=O) | Ketone carbonyl stretch | ~1715 | Very Strong | Medium |

| δ(CH₂) | Methylene (B1212753) scissoring | ~1465 | Medium | Medium |

| δ(O-H) | Hydroxyl group bend | ~1350 | Medium | Weak |

| ν(C-O) | Alcohol C-O stretch | ~1050 | Strong | Weak |

| ν(C-C) | Alkyl backbone stretches | 800-1100 | Weak-Medium | Strong |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed information about the energy landscape that governs a chemical transformation. smu.edu It allows for the characterization of short-lived species like transition states and reaction intermediates, which are often impossible to observe experimentally. csic.es

A chemical reaction proceeds from reactants to products along a reaction coordinate, passing through a maximum energy point known as the transition state (TS). ias.ac.in Intermediates are species that exist in local energy minima along this pathway. ias.ac.in Computational methods, particularly DFT, can locate the precise geometries of these stationary points on the potential energy surface.

A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). ias.ac.in Intermediates, being stable species, have all real (positive) vibrational frequencies. ias.ac.in

For a reaction involving this compound, such as its base-catalyzed enolization, computational chemists can model the entire pathway. This would involve identifying the initial reactant complex (e.g., the ketone with a base), the transition state for proton abstraction, the resulting enolate intermediate, and subsequent reaction steps.

Table 3: Key Geometric Parameters of a Representative Transition State (Base-Catalyzed Enolization of this compound) Illustrative data based on DFT calculations for analogous alpha-hydroxy ketones.

| Parameter | Description | Illustrative Value (Å) |

|---|---|---|

| C₁-H...B | Distance of abstracted proton to base (B) | 1.45 |

| C₁-H | Breaking C-H bond length | 1.20 |

| C₁-C₂ | Forming C=C double bond length | 1.40 |

| C₂=O | Lengthening C=O bond length | 1.28 |

Once the energies of the reactants, transition states, and products are calculated, the activation energy (Ea) for a reaction step can be determined. thoughtco.com The activation energy is the energy difference between the transition state and the reactants and represents the energy barrier that must be overcome for the reaction to proceed. fsu.edu A lower activation energy corresponds to a faster reaction rate.

By mapping out the energies of all stationary points, a complete reaction energy profile can be constructed. csic.es This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For example, in a multi-step reaction, the step with the highest activation energy is the rate-determining step. Computational studies can compare different potential pathways to determine the most favorable one. For instance, in the atmospheric oxidation of an alpha-hydroxy ketone by a hydroxyl radical, calculations can determine which hydrogen atom (from the -OH group, the α-carbon, or elsewhere on the chain) is most likely to be abstracted by comparing the activation energies for each pathway. ias.ac.in Studies on the smaller analogue, 3-hydroxy-2-butanone, show that H-abstraction from the α-C-H position is the dominant reaction channel. ias.ac.in

Table 4: Illustrative Calculated Energies for a Reaction Pathway of this compound Relative energies (in kcal/mol) for a hypothetical reaction, based on DFT calculations for similar systems.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Reagent |

| Transition State 1 (TS1) | +15.2 | Highest energy barrier, rate-determining step |

| Intermediate | -5.8 | A stable species formed after TS1 |

| Transition State 2 (TS2) | +8.5 | Energy barrier for the second step |

| Products | -20.1 | Final products of the reaction |

Derivatization and Functionalization Strategies for 1 Hydroxydecan 2 One

Chemical Modification of Hydroxyl and Ketone Moieties

The presence of both a primary alcohol and a ketone in 1-hydroxydecan-2-one allows for selective chemical transformations at either functional group. This selectivity is key to designing specific derivatives for various applications.

The hydroxyl and ketone groups of this compound can be selectively oxidized or reduced to yield a range of derivatives.

Oxidation:

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, while the ketone remains intact under specific conditions. Conversely, the ketone can be oxidized, though this typically involves more forcing conditions and may lead to chain cleavage. A modular approach involves the oxidation of the ketone to an aldehyde in situ, followed by further reactions. For instance, this compound can be oxidized to 10-hydroxydecanal using reagents like HBr/DMSO. Common oxidizing agents for converting hydroxyl groups to carbonyls or carboxylic acids include potassium permanganate (B83412) or chromium trioxide.

The selective oxidation of internal alkenes, a related reaction, can be achieved using palladium catalysis with an oxidant like tert-butyl hydroperoxide (TBHP), yielding ketone products. nih.gov While not directly applicable to the saturated this compound, this highlights methods for selective ketone formation in similar long-chain molecules. nih.gov

Reduction:

The ketone group can be selectively reduced to a secondary alcohol, yielding 1,2-decanediol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More potent reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed for this transformation. scispace.com The stereoselectivity of this reduction can often be controlled through the use of chiral reducing agents or catalysts, leading to specific stereoisomers of the resulting diol. researchgate.net

| Reaction Type | Reagent/Catalyst | Product(s) |

| Oxidation of Hydroxyl | HBr/DMSO | 10-Hydroxydecanal |

| Oxidation of Hydroxyl | Potassium permanganate, Chromium trioxide | 2-oxodecanoic acid |

| Reduction of Ketone | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1,2-Decanediol |

Ethers:

The hydroxyl group of this compound can be converted to an ether through reactions like the Williamson ether synthesis. chemistrysteps.combyjus.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. byjus.com To avoid potential side reactions under strongly basic conditions, milder bases like silver oxide can be used. chemistrysteps.com

Esters:

Esterification of the hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. libretexts.orglibretexts.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org

Ketals:

The ketone functionality can be protected by converting it into a ketal (also known as an acetal). wikipedia.orglibguides.comlibretexts.org This is accomplished by reacting this compound with two equivalents of an alcohol or one equivalent of a diol in the presence of an acid catalyst. libguides.comlibretexts.org The formation of a cyclic ketal using a diol like ethylene (B1197577) glycol is a common strategy. libretexts.org This reaction is also reversible and can be reversed by treatment with aqueous acid. libguides.com

| Functional Group | Derivative | Reagents |

| Hydroxyl | Ether | Alkyl halide, Base (e.g., NaH, Ag₂O) |

| Hydroxyl | Ester | Carboxylic acid (or derivative), Acid catalyst |

| Ketone | Ketal (Acetal) | Alcohol or Diol, Acid catalyst |

Synthesis of Structurally Modified Analogs

The carbon backbone of this compound can be modified to create analogs with different chain lengths or to introduce new stereocenters.

Methods like the Kiliani-Fischer synthesis can be adapted to lengthen the carbon chain, while degradation methods such as the Wohl degradation or the Ruff procedure can be used for chain shortening. libretexts.org These methods, commonly used in carbohydrate chemistry, provide routes to homologs of this compound. libretexts.org

The synthesis of chiral analogs of this compound can be achieved through various asymmetric synthesis strategies. frontiersin.orgnobelprize.org For example, the asymmetric reduction of a suitable diketone precursor can introduce a chiral hydroxyl group. The use of chiral catalysts, such as those derived from BINAP-Ru(II), is effective for the enantioselective hydrogenation of ketones. nobelprize.org

Furthermore, starting from chiral building blocks allows for the synthesis of specific stereoisomers. For instance, the enantioselective synthesis of related γ-lactones has been demonstrated starting from streptenol A, a chiral metabolite. researchgate.net Asymmetric allylation and epoxidation are other key reactions for introducing stereocenters into aliphatic chains. lookchem.com

Conjugation and Linker Chemistry for Bioconjugation Studies

The functional groups of this compound make it a candidate for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or carbohydrates. thermofisher.comwikipedia.orgwiley-vch.de

The hydroxyl group can be derivatized to introduce a more reactive handle for conjugation. For example, it can be converted to a sulfonate ester, which is a good leaving group for nucleophilic substitution by functional groups on a biomolecule. byjus.com

The ketone group can also be a target for bioconjugation. It can react with alkoxyamines or hydrazines to form stable oxime and hydrazone linkages, respectively. wikipedia.org This reaction is highly chemoselective. wikipedia.org

For effective bioconjugation, a linker or spacer arm is often introduced to connect this compound to the biomolecule. This can be achieved by first reacting this compound with a bifunctional linker molecule that has a reactive group for the hydroxyl or ketone and another reactive group for the target biomolecule. thermofisher.com For instance, a linker with a carboxyl group could be esterified with the hydroxyl group of this compound. The other end of the linker, which might contain an N-hydroxysuccinimide (NHS) ester, can then react with primary amines on a protein. thermofisher.com

Potential in Supramolecular Chemistry and Advanced Materials Research

Investigation as Host-Guest Components

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a "host" molecule, which typically has a cavity, and a "guest" molecule that fits inside it. wikipedia.orgnumberanalytics.com This association is driven by non-covalent forces and is fundamental to processes like molecular recognition and catalysis. numberanalytics.com

An inclusion complex is a type of host-guest system where one chemical compound (the guest) is located in a cavity of another (the host). mdpi.comwisdomlib.org The formation of these complexes can enhance the physical and chemical properties of the guest molecule, such as its solubility and stability. wisdomlib.org

The amphiphilic nature of 1-Hydroxydecan-2-one makes it a suitable "guest" for various "host" molecules. Its long, hydrophobic decane (B31447) tail can be encapsulated within the hydrophobic cavity of macrocyclic hosts like cyclodextrins, while its polar hydroxyl and ketone groups can remain at the rim, interacting with the solvent or the host's exterior. The ability of cyclodextrins to form such inclusion complexes with hydrophobic guest molecules is well-documented and serves to improve solubility or stabilize the guest. farmaciajournal.comnih.gov The formation of an inclusion complex between a host and this compound can be confirmed using techniques like ¹H NMR spectroscopy, which detects chemical shifts in the protons of both the host and guest upon complexation. nih.govresearchgate.net

Table 1: Potential Host-Guest System with this compound

| Component | Role | Key Interacting Moiety | Potential Host Examples |

|---|---|---|---|

| This compound | Guest | Hydrophobic decane chain | β-Cyclodextrin, Calixarenes |

Non-covalent interactions are the driving force behind the formation of host-guest complexes. wikipedia.org These interactions include hydrogen bonds, van der Waals forces, and hydrophobic effects. wikipedia.orgwikipedia.org this compound is capable of participating in significant non-covalent interactions due to its functional groups.

The most prominent of these is hydrogen bonding. wikipedia.orgwikipedia.org The hydroxyl (-OH) group in this compound can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and the ketone (C=O) groups can act as hydrogen bond acceptors. lipidmaps.org This allows for specific and directional interactions with a host molecule that has complementary donor or acceptor sites. These interactions are crucial for the stability and selectivity of the host-guest complex.

Table 2: Hydrogen Bonding Capabilities of this compound

| Functional Group | Atom | Role in Hydrogen Bonding |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen | Donor |

| Hydroxyl (-OH) | Oxygen | Acceptor |

| Ketone (C=O) | Oxygen | Acceptor |

Data derived from analysis of molecular structure and chemical principles.

Integration into Organic Frameworks and Polymeric Materials

The functional groups on this compound allow for its potential use as a monomer or a functional building block in the synthesis of larger, more complex materials.

Supramolecular architectures and polymers are constructed by linking molecular building blocks, known as monomers. uomustansiriyah.edu.iq While this compound is not a typical linker for rigid porous materials like covalent organic frameworks (COFs), which are often built from aromatic linkers, its hydroxyl group offers a reactive site for polymerization. tcichemicals.comdigitellinc.com

It can, for instance, undergo esterification or etherification reactions to be incorporated into polyester (B1180765) or polyether chains. ontosight.ai By copolymerizing it with other monomers, its long aliphatic chain can be introduced into the polymer structure, potentially imparting properties such as increased flexibility or hydrophobicity. The ketone group would remain as a pendant functional group along the polymer backbone, offering a site for further modification or for influencing the polymer's interactions with other molecules.

Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external triggers like changes in pH, temperature, or light. nih.govmdpi.com The functional groups of this compound make it a valuable component for designing such materials.

Polymers incorporating this compound could exhibit stimuli-responsive behavior. For example, the hydrogen-bonding network within a material could be disrupted or altered by changes in temperature or by a solvent that competes for hydrogen bond sites. Furthermore, the hydroxyl group's protonation state is pH-dependent. In acidic or basic conditions, the charge and hydrogen-bonding capacity of this group would change, potentially leading to significant conformational changes in the polymer and altering its macroscopic properties, such as swelling in a hydrogel. mdpi.com

Molecular Recognition Studies

Molecular recognition is the specific binding of a guest molecule to a complementary host. wikipedia.org This process relies on a combination of non-covalent interactions arranged with precise geometric and chemical complementarity.

The defined structure of this compound, with its specific hydrogen bond donor and acceptor sites and its defined hydrophobic segment, makes it a candidate for molecular recognition studies. A host molecule could be designed with a cavity that perfectly fits the decane chain and with functional groups positioned to form multiple hydrogen bonds with the hydroxyl and ketone groups of the guest. This high degree of complementarity would lead to selective binding of this compound over other molecules with different shapes, sizes, or functional groups. Such selective recognition is a key principle in the development of chemical sensors and other advanced functional materials. numberanalytics.comrsc.org

Q & A

Q. What are the recommended synthetic pathways for 1-Hydroxydecan-2-one, and how should experimental protocols be documented for reproducibility?

Answer: Synthesis typically involves hydroxylation of decan-2-one precursors or selective oxidation of secondary alcohols. Document protocols with precise stoichiometry, solvent systems, and reaction conditions (e.g., temperature, catalysts). Include spectral data (NMR, IR, MS) for characterization, and cross-reference with literature for known intermediates . For reproducibility, follow guidelines that separate core experimental steps (e.g., in the main manuscript) from supplementary details (e.g., full purification steps in supporting information) .

Q. Which analytical techniques are most reliable for confirming the purity and structural identity of this compound?

Answer: Use a combination of chromatographic (HPLC, GC) and spectroscopic methods:

- NMR : Compare chemical shifts with predicted values for hydroxyl and ketone groups.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 172.26 for C₁₀H₂₀O₂).

- Melting Point/Range : Validate against published data.

For novel derivatives, include elemental analysis and 2D NMR to resolve ambiguities .

Q. How should researchers design kinetic studies to investigate the stability of this compound under varying pH or temperature conditions?

Answer:

- Experimental Design : Use controlled batch reactors with buffered solutions (pH 2–12) and temperatures (25–80°C).

- Sampling Intervals : Collect aliquots at fixed intervals for HPLC or titrimetric analysis.

- Data Analysis : Apply Arrhenius or Eyring equations to model degradation kinetics. Report uncertainties in rate constants and compare with analogous compounds .

Q. What are the best practices for comparing newly synthesized this compound derivatives with existing literature data?

Answer:

- Tabulate spectral and physicochemical properties (e.g., retention indices, λmax) alongside prior studies.

- Highlight deviations >5% in key parameters (e.g., NMR shifts) and propose explanations (e.g., solvent effects, stereochemistry).

- Use databases like Reaxys or SciFinder, but prioritize peer-reviewed journals over vendor catalogs .

Q. How can researchers ensure ethical and safe handling of this compound in laboratory settings?

Answer:

- Refer to Safety Data Sheets (SDS) for toxicity, flammability, and PPE requirements (e.g., nitrile gloves, fume hoods).

- Document disposal protocols for hydroxylated ketones, adhering to institutional guidelines.

- For in vivo studies, obtain ethics approvals and reference preclinical safety data from authoritative sources .

Advanced Research Questions

Q. How do contradictory spectral observations in this compound studies arise, and what methodologies resolve these discrepancies?

Answer: Contradictions may stem from:

- Tautomerism : Equilibria between keto-enol forms can alter NMR/IR profiles. Use variable-temperature NMR or computational modeling (DFT) to identify dominant conformers.

- Impurity Artifacts : Cross-check with orthogonal techniques (e.g., X-ray crystallography).

- Solvent Effects : Replicate experiments in polar/non-polar solvents. Publish raw data in supplementary materials to enable peer validation .

Q. What advanced computational strategies can predict the reactivity of this compound in catalytic systems?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd/C) under solvent models.

- Density Functional Theory (DFT) : Calculate activation energies for hydroxyl migration or ketone reduction pathways.

- Validate predictions with experimental kinetic isotope effects (KIE) or isotopic labeling .

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives?

Answer:

- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP).

- Analytical Validation : Use chiral HPLC or polarimetry to determine enantiomeric excess (ee).

- DOE (Design of Experiments) : Apply factorial designs to optimize temperature, pressure, and catalyst loading .

Q. What methodologies address gaps in understanding the environmental fate of this compound (e.g., biodegradation pathways)?

Answer:

- Metabolomic Profiling : Use LC-MS/MS to identify microbial degradation products in soil/water models.

- Isotope Tracing : Introduce ¹³C-labeled compounds to track carbon flux.

- QSAR Models : Corporate physicochemical properties (logP, pKa) to predict ecotoxicity .

Q. How should researchers design studies to resolve conflicting bioactivity reports for this compound analogs?

Answer:

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to assess specificity.

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism-of-action.

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent choice, assay pH) .

Methodological Notes

- Data Presentation : Include processed data tables in the main text (e.g., kinetic parameters) and raw datasets in appendices .

- Literature Reviews : Prioritize primary sources from the last 5 years, but include seminal works for historical context .

- Conflict Resolution : Clearly articulate limitations (e.g., instrument sensitivity) when reconciling contradictory findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.